![molecular formula C19H24FN3O3S B2567805 3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione CAS No. 2415521-12-7](/img/structure/B2567805.png)
3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorine atom, and a thiolane-1,1-dione moiety, making it a unique and interesting molecule for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinazolinone core One common approach is to start with a suitable amine and react it with an appropriate carboxylic acid derivative to form the quinazolinone structure
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiolane-1,1-dione moiety can be oxidized to form sulfones or sulfoxides.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolines.
Substitution: : The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Dihydroquinazolines.
Substitution: : Hydroxylated or aminated quinazolines.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems, particularly those involving quinazolinone derivatives.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the thiolane-1,1-dione group Similar compounds might include other quinazolinone derivatives or molecules with similar functional groups
List of Similar Compounds
Quinazolinone derivatives: : Various analogs with different substituents on the quinazolinone core.
Thiolane-1,1-dione derivatives: : Compounds with similar sulfur-containing rings.
Fluorinated organic compounds: : Molecules containing fluorine atoms in similar positions.
特性
IUPAC Name |
3-[[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c20-16-1-2-17-18(9-16)21-13-23(19(17)24)11-14-3-6-22(7-4-14)10-15-5-8-27(25,26)12-15/h1-2,9,13-15H,3-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSRMDINKNOZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B2567722.png)
![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)
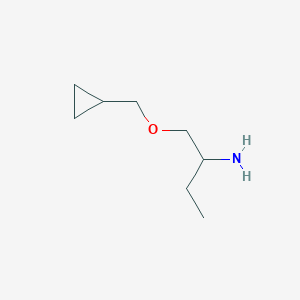
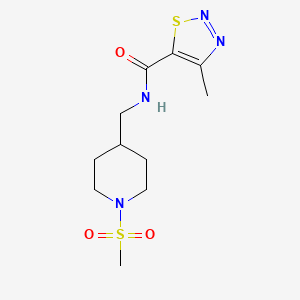
![1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide](/img/structure/B2567730.png)
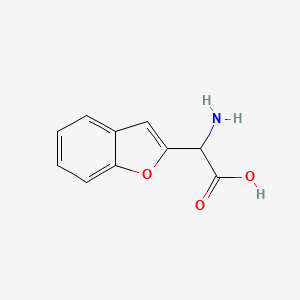
![N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567732.png)
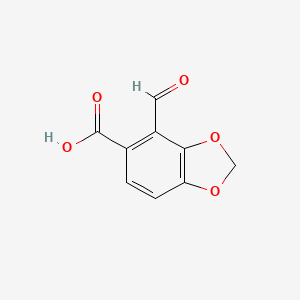
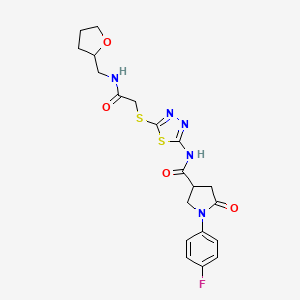
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)
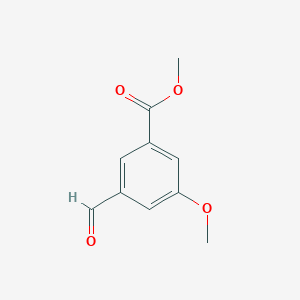
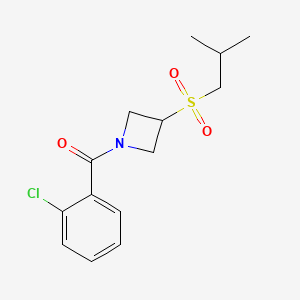
![3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2567744.png)
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
